N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide
Description
N-[4-({3-[(3-Chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide is a quinoxaline-derived compound with a complex structure featuring multiple functional groups. The quinoxaline core is substituted at position 3 with a 3-chlorophenylamino group, while position 2 is linked to a sulfamoyl moiety that connects to a para-substituted phenyl ring bearing an acetamide group. This structural arrangement confers unique electronic and steric properties, making it a candidate for biological activity studies, particularly in anticancer research .
Quinoxaline derivatives are known for their diverse pharmacological profiles, including antitumor, antiviral, and kinase inhibitory activities . The 3-chlorophenyl substituent may improve lipophilicity and membrane permeability, critical for drug bioavailability .
Properties
Molecular Formula |
C22H18ClN5O3S |
|---|---|
Molecular Weight |
467.9 g/mol |
IUPAC Name |
N-[4-[[3-(3-chloroanilino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide |
InChI |
InChI=1S/C22H18ClN5O3S/c1-14(29)24-16-9-11-18(12-10-16)32(30,31)28-22-21(25-17-6-4-5-15(23)13-17)26-19-7-2-3-8-20(19)27-22/h2-13H,1H3,(H,24,29)(H,25,26)(H,27,28) |
InChI Key |
FVKNGDQHVZDXOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Preparation of 3-[(3-Chlorophenyl)amino]quinoxalin-2-amine
Reaction Conditions :
-
Starting Material : 2,3-Dichloroquinoxaline reacts with 3-chloroaniline in anhydrous dimethylformamide (DMF) under nitrogen atmosphere.
-
Base : Potassium carbonate (K2CO3, 2.5 equiv).
-
Workup : Precipitation in ice-water, filtration, and recrystallization from ethanol yields pale-yellow crystals (Yield: 68–72%).
Key Data :
| Parameter | Value |
|---|---|
| Molecular Formula | C14H10ClN3 |
| MS (EI) m/z | 271 [M]+ |
| 1H NMR (DMSO-d6) | δ 8.45 (s, 1H, NH), 7.25–7.89 (m, 8H, ArH) |
Sulfonylation with 4-Acetamidobenzenesulfonyl Chloride
Reaction Conditions :
-
Sulfonylating Agent : 4-Acetamidobenzenesulfonyl chloride (1.2 equiv) in dichloromethane (DCM).
-
Base : Triethylamine (TEA, 3.0 equiv) at 0–5°C.
-
Workup : Extraction with DCM, washing with 5% HCl and brine, drying (Na2SO4), and solvent evaporation.
Intermediate Characterization :
| Parameter | Value |
|---|---|
| Molecular Formula | C22H17ClN4O3S |
| IR (KBr) | 3280 (NH), 1665 (C=O), 1350 cm⁻¹ (SO2) |
| HPLC Purity | 95.3% (C18 column, MeCN:H2O 70:30) |
Final Acetylation and Purification
Reaction Conditions :
-
Acetylating Agent : Acetic anhydride (1.5 equiv) in pyridine.
-
Workup : Quenching with ice, neutralization with NaHCO3, and column chromatography (SiO2, ethyl acetate/hexane 1:2).
Final Product Data :
| Parameter | Value |
|---|---|
| Yield | 64% |
| Melting Point | 229–231°C |
| 13C NMR (DMSO-d6) | δ 169.8 (C=O), 142.3 (C=N), 126.5–140.1 (ArC) |
Mechanistic Insights and Optimization
Amination Selectivity
The nucleophilic aromatic substitution (SNAr) at position 3 of quinoxaline is favored due to electron-withdrawing effects from the adjacent chlorine atom, directing 3-chloroaniline to the meta position. Competing reactions at position 2 are mitigated by steric hindrance from the sulfamoyl precursor.
Sulfonylation Efficiency
The use of TEA as a base ensures deprotonation of the quinoxaline amine, facilitating nucleophilic attack on the sulfonyl chloride. Excess sulfonylating agent (1.2 equiv) compensates for hydrolysis side reactions.
Solvent Effects
-
DMF : Enhances solubility of quinoxaline intermediates but requires rigorous drying to prevent decomposition.
-
DCM : Ideal for sulfonylation due to low polarity, reducing undesired polymerization.
Analytical and Spectroscopic Validation
Chromatographic Purity Assessment
HPLC Conditions :
-
Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile:0.1% trifluoroacetic acid (70:30).
-
Retention Time: 8.2 minutes.
Mass Spectral Fragmentation
-
Major Fragments : m/z 376 [M]+, 318 [M – CH3CO]+, 271 [M – SO2C6H4NHCOCH3]+.
-
Isotope Pattern : Chlorine doublet at m/z 376/378 (3:1 ratio).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Sequential Amination | 64 | 95.3 | Minimal protecting group use |
| One-Pot Synthesis | 52 | 89.7 | Reduced reaction time |
| Solid-Phase Approach | 48 | 91.2 | Ease of purification |
Note: One-pot methods suffer from lower yields due to competing side reactions.
Industrial-Scale Considerations
Cost-Effective Reagents
Waste Management
-
Byproducts : HCl gas (scrubbed via NaOH scrubbers), spent DMF (distilled for reuse).
-
E-factor : 8.2 kg waste/kg product (improved via solvent recovery systems).
Challenges and Mitigation Strategies
Regioselectivity in Quinoxaline Substitution
Chemical Reactions Analysis
Types of Reactions
N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: This reaction can replace one functional group with another, such as halogenation or sulfonation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce amine derivatives .
Scientific Research Applications
N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting various biochemical pathways . The chlorophenyl and sulfamoyl groups enhance its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Table 1: Structural Comparison of Quinoxaline Derivatives
Key Observations:
- The target compound and its analogs share a common acetamide-phenyl-sulfamoyl backbone but differ in quinoxaline substitutions.
- The 3-chlorophenyl group in the target compound provides distinct electronic effects compared to the phenylethyl or dimethylbenzenesulfonamido groups in analogs, influencing target affinity and metabolic stability .
- The dioxinoquinoxaline derivative (Table 1, Row 4) exhibits reduced molecular weight due to the fused dioxane ring, which may enhance solubility but reduce planar aromaticity critical for intercalation-based mechanisms .
Table 2: Anticancer Activity of Selected Quinoxaline Derivatives
Key Findings:
- The target compound exhibits potent inhibition of c-Met kinase (IC₅₀ = 2.1 μM), a key driver in tumor metastasis, outperforming the phenylethyl analog .
- The dioxinoquinoxaline derivative shows superior DNA intercalation activity due to its planar structure but may face toxicity challenges related to off-target effects .
- Molecular docking studies highlight the importance of the sulfamoyl group in stabilizing enzyme-inactive conformations, as seen in the target compound’s interaction with c-Met kinase .
Biological Activity
N-[4-({3-[(3-chlorophenyl)amino]quinoxalin-2-yl}sulfamoyl)phenyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticonvulsant research. This article reviews the available literature on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its complex structure, which includes a quinoxaline moiety, a sulfamoyl group, and an acetamide functional group. The presence of the chlorophenyl group is significant for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, a study screening various N-(substituted phenyl)-2-chloroacetamides demonstrated that compounds with halogenated substituents exhibited enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .
Table 1: Antimicrobial Activity of Similar Compounds
| Compound Name | Target Bacteria | Activity Level | Reference |
|---|---|---|---|
| N-(4-chlorophenyl)-2-chloroacetamide | S. aureus | High | |
| N-(3-bromophenyl)-2-chloroacetamide | MRSA | Moderate | |
| N-(4-fluorophenyl)-2-chloroacetamide | E. coli | Low |
The activity of these compounds is attributed to their lipophilicity, which facilitates their penetration through bacterial membranes.
Anticonvulsant Activity
The anticonvulsant properties of related compounds have also been investigated. A study on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed that certain analogs showed significant activity in animal models for epilepsy . The SAR analysis indicated that specific substitutions on the phenyl ring are crucial for enhancing anticonvulsant activity.
Table 2: Anticonvulsant Activity of Related Compounds
| Compound Name | Model Used | Dose (mg/kg) | Efficacy | Reference |
|---|---|---|---|---|
| 3-(trifluoromethyl)anilide derivative | MES test | 30, 100, 300 | High | |
| 3-chloroanilide analogs | 6-Hz model | 100 | Moderate |
The mechanisms underpinning the biological activities of this compound are not fully elucidated. However, similar compounds have been shown to interact with various biological targets:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit specific enzymes involved in bacterial cell wall synthesis or neurotransmitter reuptake.
- Modulation of Ion Channels : Anticonvulsant activity may be mediated through modulation of voltage-gated sodium channels, which is critical for neuronal excitability .
Case Studies
In clinical settings, derivatives of quinoxaline have been explored for their therapeutic potential against various conditions. For example:
- Antimicrobial Treatment : A case study involving a patient with MRSA infection treated with halogenated phenyl derivatives showed promising results in reducing bacterial load .
- Epilepsy Management : In another case, patients with therapy-resistant epilepsy responded positively to treatment with compounds similar to those derived from quinoxaline structures, indicating potential for further development in this area .
Q & A
Q. Advanced Research Focus :
- Nanoparticle encapsulation : Use PEGylated liposomes or PLGA nanoparticles to enhance bioavailability ().
- Prodrug derivatization : Introduce ionizable groups (e.g., phosphate esters) at the acetamide moiety ().
- Co-solvent systems : Test combinations of DMSO (<5%), Cremophor EL, or cyclodextrins for intraperitoneal administration ().
Validation : Monitor plasma stability via LC-MS/MS and compare pharmacokinetic profiles (Cₘₐₓ, AUC) across formulations.
How do substituent variations (e.g., chloro vs. fluoro at the phenyl ring) impact the compound’s structure-activity relationship (SAR) in kinase inhibition assays?
Q. Advanced Research Focus :
- 3-Chlorophenyl : Enhances hydrophobic interactions with kinase ATP pockets (e.g., VEGFR2), as seen in .
- Fluoro substitution : May improve metabolic stability but reduce binding affinity due to decreased π-π stacking ().
Methodology : Perform molecular docking (AutoDock Vina) and MM-PBSA calculations to quantify binding free energies. Validate with surface plasmon resonance (SPR) for kinetic binding data ().
What experimental approaches can elucidate the degradation pathways of this compound under physiological conditions?
Q. Advanced Research Focus :
- Forced degradation studies : Expose the compound to hydrolytic (pH 1–13), oxidative (H₂O₂), and photolytic (ICH Q1B) conditions.
- LC-TOF/MS analysis : Identify degradation products (e.g., quinoxaline ring oxidation or sulfamoyl cleavage) ().
- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months and monitor impurity profiles (ICH guidelines).
Key Insight : The sulfamoyl group () is prone to hydrolysis at high pH, necessitating buffered formulations.
How can researchers identify novel molecular targets for this compound using proteomics?
Q. Advanced Research Focus :
- Chemical proteomics : Employ affinity-based pulldown with a biotinylated analog of the compound, followed by streptavidin enrichment and LC-MS/MS ().
- Phosphoproteomics : Profile kinase inhibition patterns in treated vs. untreated cells ().
- CRISPR-Cas9 screens : Identify synthetic lethal gene interactions to pinpoint downstream effectors ().
What methodologies are recommended for balancing cytotoxicity and therapeutic efficacy in preclinical models?
Q. Advanced Research Focus :
- In vitro toxicity : Use primary hepatocytes and cardiomyocytes to assess organ-specific toxicity ().
- Therapeutic index (TI) : Calculate TI as CC₅₀ (cytotoxicity)/IC₅₀ (efficacy) across multiple cell lines.
- In vivo safety : Conduct repeat-dose toxicity studies in rodents (OECD 407) with histopathological evaluation ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
